Triaconta-5,9,23-trienoic acid
Beschreibung
Triaconta-5,9,23-trienoic acid is a polyunsaturated fatty acid (PUFA) with a 30-carbon chain and three double bonds at positions 5, 9, and 23, all in the cis (Z) configuration. These synthetic routes emphasize precise control over double bond positioning, which is critical for biological activity and physicochemical properties.
Eigenschaften
CAS-Nummer |
73768-92-0 |
|---|---|
Molekularformel |
C30H54O2 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
triaconta-5,9,23-trienoic acid |
InChI |
InChI=1S/C30H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h7-8,21-22,25-26H,2-6,9-20,23-24,27-29H2,1H3,(H,31,32) |
InChI-Schlüssel |
IDQDSPDHYZOBIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of triaconta-5,9,23-trienoic acid typically involves the stereoselective hydrogenation of 1,5-diynes. This method is based on the successive formation of carbon-carbon bonds to replace the hydrogen atoms of the terminal alkyne moieties . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Industrial Production Methods: extraction from marine sponges involves lipid class separations using column chromatography followed by preparative thin-layer chromatography (TLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Triaconta-5,9,23-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate (KMnO₄) or ozone (O₃), leading to the formation of epoxides or carboxylic acids.
Reduction: Hydrogenation using catalysts such as Pd/C can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can occur at the double bond sites using reagents like bromine (Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium or O₃ in a cold, dry environment.
Reduction: Pd/C catalyst under H₂ atmosphere.
Substitution: Br₂ in an inert solvent like carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Triaconta-5,9,23-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.
Biology: Investigated for its role in the lipid metabolism of marine organisms.
Industry: Utilized in the synthesis of specialized lipids and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of triaconta-5,9,23-trienoic acid involves its incorporation into the lipid bilayers of cell membranes, affecting membrane fluidity and function. Its unique structure allows it to interact with specific proteins and enzymes, modulating their activity. The compound’s polyunsaturated nature also makes it a precursor for the biosynthesis of bioactive molecules such as eicosanoids .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
Chain Length and Double Bond Positioning
- Shorter-Chain Trienoic Acids: α-Linolenic Acid (C18:3; 9Z,12Z,15Z): A well-studied ω-3 fatty acid with anti-inflammatory properties, abundant in plants (e.g., A. unedo fruits, up to 85 mg/100 g fresh weight) . Dihomo-γ-Linolenic Acid (C20:3; 8Z,11Z,14Z): A precursor for prostaglandins, involved in inflammatory signaling . Punicic Acid (C18:3; 9Z,11E,13Z): A conjugated triene from pomegranate seed oil (73% of total fatty acids), noted for antioxidant and anticancer effects .
- Longer-Chain Analogues: 5,9,23-Octacosatrienoic Acid (C28:3) and 5,9,23-Nonacosatrienoic Acid (C29:3): Isolated from marine sponges, these share similar Δ5,9 desaturation patterns but differ in chain length, influencing membrane fluidity and enzyme interactions . Triaconta-5,9,23-trienoic Acid (C30:3): Hypothetically, its extended chain may enhance integration into lipid bilayers or modify receptor binding compared to shorter analogues.
Double Bond Configuration
- Cis (Z) vs. Trans (E) Isomerism: Triaconta-5,9,23-trienoic acid’s cis configuration (inferred from synthetic protocols in ) contrasts with mixed cis/trans isomers like (5Z,9E,14Z)-eicosatrienoic acid and (5Z,11E,14E)-sciadonic acid . Cis bonds introduce kinks in the hydrocarbon chain, reducing melting points and enhancing solubility compared to trans or saturated counterparts.
Anticancer Potential
- Synthetic trienoic acids (e.g., 13a–g) induce apoptosis and mitochondrial targeting in cancer cells . Triaconta-5,9,23-trienoic acid’s extended chain may enhance membrane disruption or interaction with intracellular targets compared to shorter analogues.
Antibiotic Potentiation
- 2,6,8-Trienoic acid amides enhance ciprofloxacin efficacy in S. aureus at 4–8-fold lower concentrations than reserpine . While the C₃₀ analogue’s activity is untested, its hydrophobicity might improve pharmacokinetics.
Oxidative Stress and Gene Regulation
- Trienoic acid oxidation products (e.g., malondialdehyde, MDA) upregulate stress-response genes like GST1 in Arabidopsis . Triaconta-5,9,23-trienoic acid could similarly generate oxidative byproducts, but its stability and metabolic fate require further study.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
